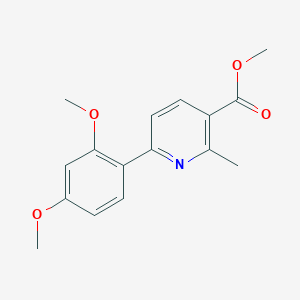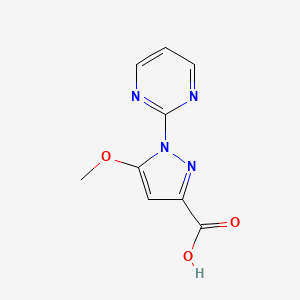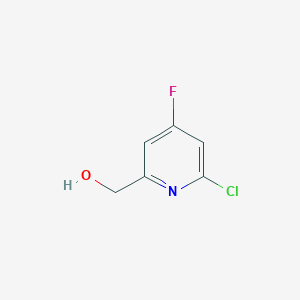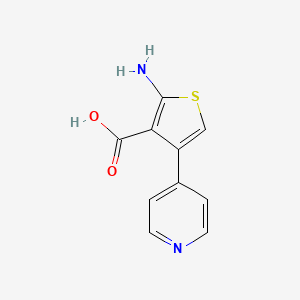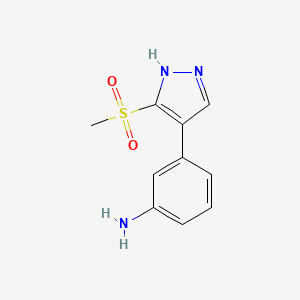
3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline is an organic compound that features a pyrazole ring substituted with a methylsulfonyl group and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the methylsulfonyl group: This step involves the sulfonation of the pyrazole ring using reagents such as methylsulfonyl chloride.
Attachment of the aniline moiety: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrazole derivative is reacted with an aniline derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The methylsulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylsulfonyl)aniline: Lacks the pyrazole ring but has similar sulfonyl and aniline functionalities.
4-(Methylsulfonyl)aniline: Similar structure but with the sulfonyl group in a different position.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline is unique due to the combination of the pyrazole ring and the methylsulfonyl group, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H11N3O2S |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
3-(5-methylsulfonyl-1H-pyrazol-4-yl)aniline |
InChI |
InChI=1S/C10H11N3O2S/c1-16(14,15)10-9(6-12-13-10)7-3-2-4-8(11)5-7/h2-6H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
OOUONNRTCWYBLS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


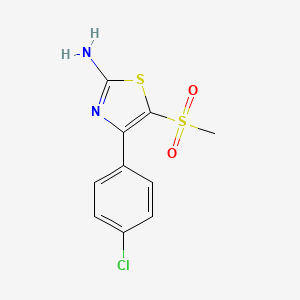
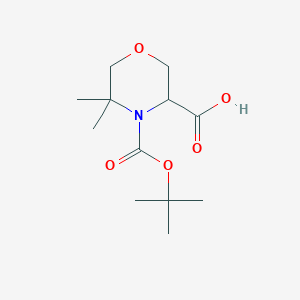
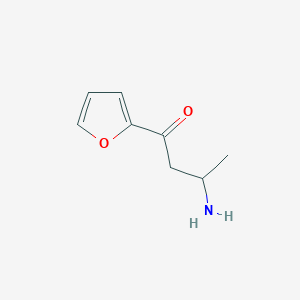
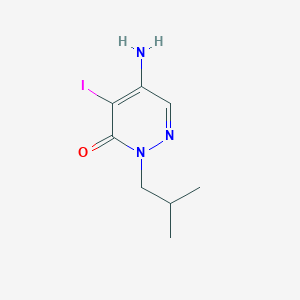
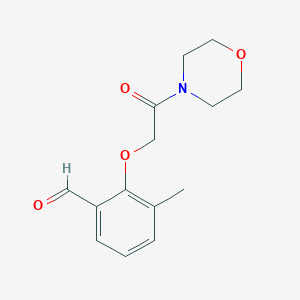

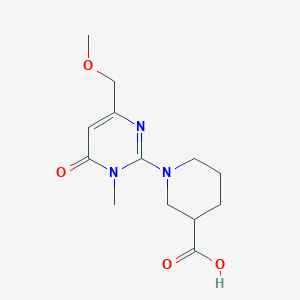
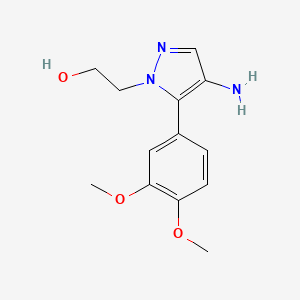
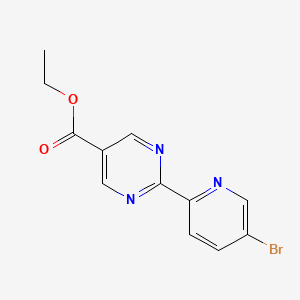
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
